molecular formula C23H22ClN5O2 B2639781 8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919032-10-3

8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2639781
CAS No.: 919032-10-3
M. Wt: 435.91
InChI Key: RWTPHKCWQUKJGC-UHFFFAOYSA-N
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Description

8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Biological Activity

8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C23H22ClN5O2
  • Molecular Weight : 435.9061 g/mol
  • CAS Number : 919032-10-3
  • SMILES Notation : ClCCn1c2nc3c(n2c(c1C)C)c(=O)n(c(=O)n3C)Cc1cccc2c1cccc2

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. In particular, a related compound demonstrated promising results in the forced swim test (FST) in mice, suggesting its potential as an antidepressant agent. This compound showed greater potency in evoking antianxiety effects compared to diazepam, a standard anxiolytic drug .

Mechanism of Action :
The antidepressant activity is attributed to the compound's ability to interact with serotonin receptors (5-HT1A and 5-HT7) and inhibit phosphodiesterase enzymes (PDE4B and PDE10A). This dual action may enhance serotonin signaling pathways while modulating cyclic nucleotide levels within the brain .

Lipophilicity and Metabolic Stability

The lipophilicity and metabolic stability of the compound were evaluated using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM). These parameters are crucial for predicting the pharmacokinetic behavior of the drug in vivo. A favorable lipophilicity profile suggests good membrane permeability, which is essential for effective drug action .

Study 1: Evaluation of Antidepressant Properties

In a controlled study involving various imidazo[2,1-f]purine derivatives, researchers synthesized and tested several compounds for their affinity towards serotonin receptors. The selected compound exhibited a high binding affinity and was effective in reducing depressive behaviors in animal models. The study concluded that modifications in the chemical structure significantly influence biological activity .

Study 2: Anxiolytic Activity Assessment

Another research effort focused on assessing the anxiolytic properties of the compound through behavioral tests in rodents. The results indicated that doses as low as 2.5 mg/kg produced significant anxiolytic effects compared to control groups. The findings support the potential use of this compound as a therapeutic agent for anxiety disorders .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntidepressantSignificant reduction in FST scores
AnxiolyticGreater efficacy than diazepam
Serotonin receptor affinityHigh binding affinity
PDE inhibitionWeak inhibition observed

Properties

CAS No.

919032-10-3

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.91

IUPAC Name

6-(2-chloroethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22ClN5O2/c1-14-15(2)29-19-20(25-22(29)27(14)12-11-24)26(3)23(31)28(21(19)30)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-13H2,1-3H3

InChI Key

RWTPHKCWQUKJGC-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C

solubility

not available

Origin of Product

United States

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